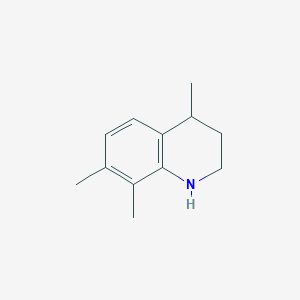
4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups at positions 4, 7, and 8 on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3,4-trimethylphenylamine with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring. Reagents such as halogens and nitrating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline compounds.
Scientific Research Applications
4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of new materials and catalysts.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has indicated its potential neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Parkinson’s disease
Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism by which 4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects is primarily through its interaction with cellular antioxidant systems. It enhances the activity of antioxidant enzymes and reduces oxidative stress by scavenging free radicals. This action is mediated through the activation of pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2) and forkhead box O1 (Foxo1) transcription factors .
Comparison with Similar Compounds
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties in experimental models of Parkinson’s disease
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Used in various chemical reactions and as a precursor for other quinoline derivatives
Uniqueness: 4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate oxidative stress and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4,7,8-trimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-8-4-5-11-9(2)6-7-13-12(11)10(8)3/h4-5,9,13H,6-7H2,1-3H3 |
InChI Key |
UGWWSPYAHZOXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C1C=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone](/img/structure/B11912435.png)
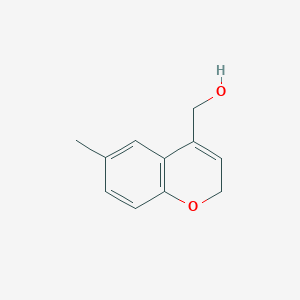
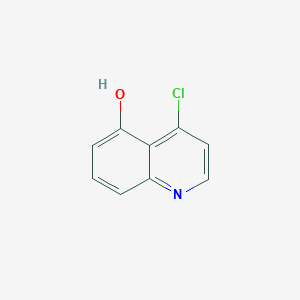

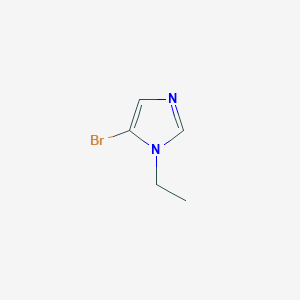



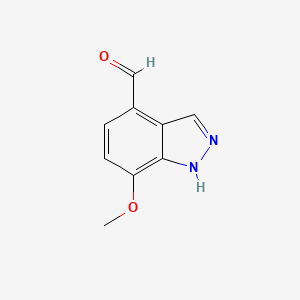
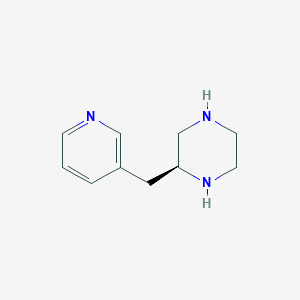
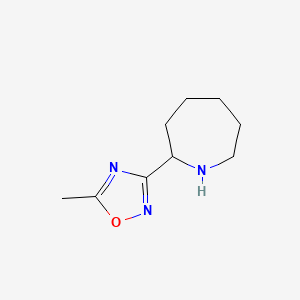

![(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11912494.png)
![2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912498.png)
